molecular formula C12H18N2O2 B1141547 3-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-carboxylic acid CAS No. 1338247-88-3

3-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-carboxylic acid

Cat. No.: B1141547
CAS No.: 1338247-88-3
M. Wt: 222.28352
InChI Key:
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Description

3-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications . The compound features a tert-butyl group, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a substituted hydrazine with a suitable ketone or aldehyde can lead to the formation of the indazole ring . The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Large-scale synthesis typically employs continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration . Purification steps, including crystallization and chromatography, are used to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a variety of functionalized indazole derivatives .

Scientific Research Applications

3-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, indazole derivatives are known to inhibit kinases, which play a crucial role in cell signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-carboxylic acid is unique due to the presence of the tert-butyl group, which can enhance its stability and influence its reactivity. This structural feature distinguishes it from other indazole derivatives and contributes to its specific biological activities .

Properties

CAS No.

1338247-88-3

Molecular Formula

C12H18N2O2

Molecular Weight

222.28352

Synonyms

3-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-carboxylic acid

Origin of Product

United States

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